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Compound of Interest

Compound Name:
N-methyl-N'-(propargyl-PEG4)-

Cy5

Cat. No.: B12292648 Get Quote

Technical Guide: N-methyl-N'-(propargyl-PEG4)-
Cy5
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient and

applications of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent dye crucial for labeling and

tracking biomolecules. This document details the physicochemical properties of the dye and its

derivatives, outlines experimental protocols for determining its molar extinction coefficient, and

illustrates its use in common biochemical workflows.

Quantitative Data Summary
The following tables summarize the key quantitative data for N-methyl-N'-(propargyl-PEG4)-
Cy5 and related Cy5 derivatives, facilitating easy comparison for experimental design.
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Property
N-methyl-N'-(propargyl-
PEG4)-Cy5

Reference

Molar Extinction Coefficient 232,000 M⁻¹cm⁻¹ [1]

Excitation Maximum (λmax) 649 nm [1]

Emission Maximum (λem) 667 nm [1]

Molecular Weight 620.3 g/mol [1]

Reactive Group Alkyne [2][3][4]

Derivative

Molar
Extinction
Coefficient
(M⁻¹cm⁻¹)

Excitation
Maximum (nm)

Emission
Maximum (nm)

Reference

Cy5 NHS Ester 250,000 646 - 649 662 - 666 [3][5][6][7]

Cy5.5 NHS Ester 209,000 673 707 [1]

O-(m-PEG4)-O'-

(propargyl-

PEG4)-Cy5

220,000 649 667 [8]

Experimental Protocols
Determination of Molar Extinction Coefficient
This protocol outlines the procedure for experimentally determining the molar extinction

coefficient of N-methyl-N'-(propargyl-PEG4)-Cy5 using the Beer-Lambert law.

Objective: To accurately determine the molar extinction coefficient (ε) of N-methyl-N'-
(propargyl-PEG4)-Cy5.

Materials:

N-methyl-N'-(propargyl-PEG4)-Cy5
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High-purity solvent (e.g., DMSO, DMF, or an aqueous buffer like PBS, pH 7.4)

Calibrated analytical balance

Volumetric flasks and pipettes

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Stock Solution Preparation:

Accurately weigh a small amount of N-methyl-N'-(propargyl-PEG4)-Cy5 using an

analytical balance.

Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask

to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete

dissolution.

Serial Dilutions:

Perform a series of accurate dilutions of the stock solution to prepare at least five different

concentrations. The concentrations should be chosen to yield absorbance values within

the linear range of the spectrophotometer (typically 0.1 to 1.0).

Absorbance Measurement:

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's

instructions.

Use the same solvent as a blank to zero the spectrophotometer at the wavelength of

maximum absorbance (~649 nm).

Measure the absorbance of each dilution at the absorbance maximum (λmax).

Data Analysis:
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Plot the measured absorbance at λmax on the y-axis against the corresponding molar

concentration on the x-axis.

Perform a linear regression analysis on the data points. The slope of the resulting line will

be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A =

εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Experimental Workflows and Signaling Pathways
N-methyl-N'-(propargyl-PEG4)-Cy5 is a versatile tool in biological research, primarily utilized

for its alkyne group that allows for covalent labeling of azide-modified biomolecules via "click

chemistry". This enables the tracking and visualization of these molecules in various

experimental setups.

Biomolecule Labeling via Click Chemistry

Downstream Applications
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Figure 1: General experimental workflow for labeling a biomolecule with N-methyl-N'-
(propargyl-PEG4)-Cy5 using click chemistry.

The labeled biomolecules can then be used in a variety of downstream applications to study

biological processes. One such application is in Fluorescence Resonance Energy Transfer

(FRET) assays to study molecular interactions.
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FRET System Setup
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Figure 2: Workflow for a FRET-based assay using a Cy5-labeled protein as the acceptor to

study protein-protein interactions.

These workflows highlight the utility of N-methyl-N'-(propargyl-PEG4)-Cy5 as a powerful tool

for fluorescently labeling biomolecules, enabling researchers to investigate complex biological

systems with high sensitivity and specificity. The choice of application will depend on the

specific research question, but the fundamental principle of labeling via click chemistry remains

a versatile starting point for a multitude of experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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